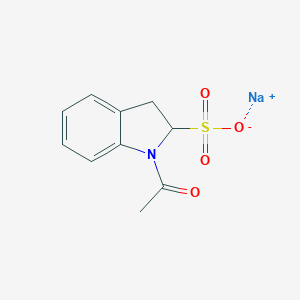

1-アセチルインドリン-2-スルホン酸ナトリウム

概要

説明

Sodium 1-acetylindoline-2-sulfonate: is a chemical compound with the molecular formula C₁₀H₁₀NNaO₄S and a molecular weight of 263.25 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and is used primarily in research settings . This compound is known for its solubility in water and its stability when stored at -20°C .

科学的研究の応用

Sodium 1-acetylindoline-2-sulfonate is used in various scientific research applications, including:

作用機序

Target of Action

Sodium 1-acetylindoline-2-sulfonate is a compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone that plays a crucial role in regulating sleep-wake cycles and other physiological functions .

Mode of Action

The compound is a substituted aniline that undergoes electrophilic substitution at the para (5-position of the indole ring) to the ring nitrogen . This reaction is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The treatment with base regenerates the substituted indole .

Result of Action

The molecular and cellular effects of Sodium 1-acetylindoline-2-sulfonate’s action are primarily related to its role in the synthesis of 5-substituted indoles . These compounds are of significant interest due to their potential clinical use .

Action Environment

The action of Sodium 1-acetylindoline-2-sulfonate can be influenced by environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and the presence of water, can significantly impact the efficacy and stability of this compound .

生化学分析

Biochemical Properties

Cellular Effects

There is limited information available on the specific cellular effects of Sodium 1-acetylindoline-2-sulfonate. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and is soluble in water . Its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies remain to be investigated.

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: Sodium 1-acetylindoline-2-sulfonate can be synthesized from sodium indoline-2-sulfonate and acetic anhydride . The reaction involves heating sodium indoline-2-sulfonate with acetic anhydride at 70°C for 2 hours under a nitrogen atmosphere, followed by an increase in temperature to 90°C for an additional 0.5 hours . The reaction mixture is then cooled, filtered, and washed with ethyl acetate to yield the product as a white solid .

Industrial Production Methods: While specific industrial production methods for sodium 1-acetylindoline-2-sulfonate are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The key factors in industrial production would include maintaining reaction conditions and ensuring the purity of the starting materials and reagents.

化学反応の分析

Types of Reactions: Sodium 1-acetylindoline-2-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted indoline derivatives.

Oxidation: Indole derivatives are formed.

Reduction: Reduced forms of the indoline ring are produced.

類似化合物との比較

- Sodium indoline-2-sulfonate

- N-acetyl-2-indolinecarboxylic acid methyl ester

- 2-methylene-1,3,3-trimethylindoline

- 1-amino-2,3,3-trimethylindoline

- 2-oxoindoline-5-carboxylic acid

Uniqueness: Sodium 1-acetylindoline-2-sulfonate is unique due to its specific acetylation at the indoline ring, which imparts distinct chemical properties and reactivity compared to other indoline derivatives. This acetylation enhances its stability and solubility, making it particularly useful in various research and industrial applications .

生物活性

Sodium 1-acetylindoline-2-sulfonate (SAIS) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of SAIS, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Sodium 1-acetylindoline-2-sulfonate is derived from indole, a heterocyclic compound known for its diverse biological activities. The structure of SAIS allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of SAIS is primarily attributed to its ability to modulate biochemical pathways involved in cellular processes. Key mechanisms include:

Case Studies and Research Findings

Several studies have explored the biological effects of SAIS and related compounds:

- Muscle Protein Synthesis : In a controlled study, SAIS was administered to human serum samples, resulting in significant increases in markers associated with muscle protein synthesis. This suggests potential applications in sports nutrition and recovery protocols .

- Integrase Inhibition : Related compounds such as indole-2-carboxylic acid derivatives were shown to inhibit HIV-1 integrase effectively. For instance, one derivative exhibited an IC50 value of 32.37 μM against the integrase strand transfer process . While direct studies on SAIS's effect on integrase are lacking, the structural similarities warrant further investigation.

- Cytotoxicity Studies : Safety profiles are essential for any therapeutic agent. Preliminary cytotoxicity assays indicate that SAIS does not exhibit significant toxicity at concentrations effective for enhancing protein synthesis, making it a candidate for further clinical evaluation .

Comparative Efficacy Table

The following table summarizes the efficacy of SAIS compared to related compounds:

| Compound | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|

| Sodium 1-acetylindoline-2-sulfonate | N/A | >80 | Promotes muscle protein synthesis |

| Indole-2-carboxylic acid | 32.37 | >80 | HIV-1 integrase inhibitor |

| Methyl (S)-1-acetylindoline-2-carboxylate | N/A | N/A | Proline mimetic with structural relevance |

特性

IUPAC Name |

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZCMFZYBOAGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369456 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-69-2 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。